molecular formula C20H21BrN4O2 B4846684 3-bromo-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide

3-bromo-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide

Cat. No. B4846684
M. Wt: 429.3 g/mol
InChI Key: PZMNZDGPGNUFCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a benzimidazole derivative that has been synthesized using a specific method, which will be discussed in The mechanism of action, biochemical and physiological effects, advantages, and limitations of using this compound in lab experiments will also be explored. Additionally, future directions for research on this compound will be discussed.

Mechanism of Action

The mechanism of action of 3-bromo-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting specific enzymes or receptors in the body.
Biochemical and Physiological Effects:
Several biochemical and physiological effects of 3-bromo-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide have been reported. This compound has been found to inhibit the growth of cancer cells and fungal strains. Additionally, it has been found to reduce inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide in lab experiments include its potential therapeutic applications and its ability to inhibit specific enzymes or receptors in the body. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on 3-bromo-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide. One direction is to investigate its potential use as an anticancer agent. Another direction is to investigate its potential use as an antifungal agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.

Scientific Research Applications

3-bromo-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide has been the subject of several scientific studies due to its potential therapeutic applications. One study found that this compound has antitumor activity against human cancer cells. Another study found that it has antifungal activity against several fungal strains. Additionally, this compound has been investigated for its potential use as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

3-bromo-N-[1-methyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN4O2/c1-24-18-6-5-16(22-20(26)14-3-2-4-15(21)11-14)12-17(18)23-19(24)13-25-7-9-27-10-8-25/h2-6,11-12H,7-10,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMNZDGPGNUFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)N=C1CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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